molecular formula C4H9N3O8 B1427329 5-Nitrobarbituric Acid Trihydrate CAS No. 6209-44-5

5-Nitrobarbituric Acid Trihydrate

Cat. No.: B1427329
CAS No.: 6209-44-5
M. Wt: 227.13 g/mol
InChI Key: MXFRQEURRMBYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Research on 5-Nitrobarbituric Acid and its Hydrated Forms

The parent compound, barbituric acid, was first synthesized in 1864 by German chemist Adolf von Baeyer. mdpi.comirapa.orgmdpi.com This discovery laid the groundwork for the development of a large class of compounds known as barbiturates. mdpi.com Research into the derivatives of barbituric acid, including 5-nitrobarbituric acid, followed.

The nitration of barbituric acid to produce 5-nitrobarbituric acid has been a subject of study, with methods using fuming nitric acid being established to achieve this transformation with high yields. chemicalbook.comorgsyn.orgchemicalbook.com The anhydrous form of 5-nitrobarbituric acid, also known as dilituric acid, can be crystallized from water to form the trihydrate. chemicalbook.comdrugfuture.com Further research has also explored the conversion of the trihydrate to a dihydrate form. chemicalbook.comchemicalbook.com

Academic Significance of the Barbituric Acid Scaffold within Chemical Research

The barbituric acid structure is a versatile scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net Its derivatives have been extensively investigated for a wide range of biological activities. mdpi.comirapa.orgmdpi.comresearchgate.net The pharmacological effects of barbiturates are largely dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.commdpi.com

The core structure of barbituric acid serves as a foundational component for synthesizing a diverse array of compounds with various applications. mdpi.comirapa.org These applications span from pharmaceuticals to industrial uses in polymers and dyes. irapa.orgirapa.org The ability to modify the barbituric acid molecule at different positions allows for the fine-tuning of its chemical and physical properties, making it a valuable tool for researchers. mdpi.com

Overview of Key Research Trajectories for 5-Nitrobarbituric Acid Trihydrate

Current research on this compound is focused on several key areas. A significant trajectory is its use as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com It is also utilized in analytical chemistry as a reagent for the detection and quantification of certain metal ions due to its ability to form stable complexes. chemimpex.com

Furthermore, 5-nitrobarbituric acid has been investigated for its potential as a herpes simplex virus type-1 (HSV-1) inhibitor. chemicalbook.comchemicalbook.commedchemexpress.com Research is also exploring its role in the development of novel compounds for drug discovery and materials science. chemimpex.com

Detailed Research Findings

Chemical and Physical Properties

This compound is a crystalline solid, appearing as off-white to pale yellow powder. sigmaaldrich.comguidechem.com It is slightly soluble in cold water but more soluble in hot water, and also soluble in alcohol and sodium hydroxide (B78521) solutions, while being insoluble in ether. chemicalbook.comchemicalbook.comdrugfuture.com

PropertyValueSource
Molecular Formula C4H9N3O8 guidechem.comlookchem.com
Molecular Weight 227.13 g/mol guidechem.comlookchem.com
Melting Point 180-185 °C (with decomposition) sigmaaldrich.comsigmaaldrich.com
Appearance Off-white to pale yellow powder sigmaaldrich.com

Synthesis

The primary method for synthesizing 5-nitrobarbituric acid is through the nitration of barbituric acid. This is typically achieved by reacting barbituric acid with fuming nitric acid at a controlled temperature, generally below 40°C. chemicalbook.comorgsyn.orgchemicalbook.com This process has been reported to yield 85-90% of the desired product. chemicalbook.comchemicalbook.com The resulting 5-nitrobarbituric acid can then be crystallized from water to obtain the trihydrate form. chemicalbook.comdrugfuture.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-diazinane-2,4,6-trione;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5.3H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;;;/h1H,(H2,5,6,8,9,10);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFRQEURRMBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Nitrobarbituric Acid Trihydrate

Established Synthetic Pathways for 5-Nitrobarbituric Acid

The preparation of 5-nitrobarbituric acid has been well-established through several conventional methods. These pathways typically begin with barbituric acid or related precursors and involve nitration or oxidation reactions.

The most common and direct method for synthesizing 5-nitrobarbituric acid is the nitration of barbituric acid. orgsyn.orggoogle.comchemicalbook.com This reaction involves treating barbituric acid with a strong nitrating agent, typically fuming nitric acid. orgsyn.orgchemicalbook.com The process is exothermic and requires careful temperature control to achieve high yields and ensure safety. The reaction is generally maintained at temperatures below 40°C. chemicalbook.com Following the nitration, the product is often isolated by dilution with water, which causes the 5-nitrobarbituric acid to precipitate. orgsyn.org The crude product can then be purified by recrystallization from boiling water, yielding the trihydrate form as prisms or leaflets. orgsyn.orgchemicalbook.com This method is known for its high efficiency, with reported yields ranging from 85% to 90%. chemicalbook.com

Table 1: Synthesis of 5-Nitrobarbituric Acid via Nitration

Starting MaterialReagentKey ConditionYieldReference
Barbituric AcidFuming Nitric Acid (sp. gr. 1.52)Temperature kept below 40°C85-90% orgsyn.org, chemicalbook.com

An alternative historical pathway to 5-nitrobarbituric acid involves the oxidation of violuric acid (5-hydroxyiminobarbituric acid or 5-oximinobarbituric acid). orgsyn.orggoogle.com Violuric acid itself can be prepared by the reaction of barbituric acid with nitrous acid. wikipedia.org The subsequent oxidation of the oxime group (-C=N-OH) at the 5-position of violuric acid yields the nitro group (-NO₂) of 5-nitrobarbituric acid. While this method is documented in chemical literature, the direct nitration of barbituric acid is more commonly employed in modern syntheses due to its high yields and straightforward procedure. orgsyn.orggoogle.com

A more direct, one-pot synthesis approach has been developed to produce salts of 5-nitrobarbituric acid without the need to isolate intermediate products. google.com This method involves the condensation of nitromalonic acid and urea (B33335) in the presence of a dehydrating reagent, such as an organic anhydride (B1165640) (e.g., acetic anhydride). google.com Alternatively, an in-situ generated diethyl nitromalonate can be condensed with urea to form the 5-nitrobarbituric acid, which is then neutralized to obtain the desired salt. google.com These processes are advantageous for large-scale manufacturing as they streamline the synthesis by avoiding the isolation and purification of intermediates like barbituric acid or 5-nitrobarbituric acid itself. google.com

Table 2: Direct Synthesis of 5-Nitrobarbituric Acid Salts

PrecursorsKey StepAdvantageReference
Nitromalonic Acid and UreaCondensation with a dehydrating reagentDirect formation of product salt without isolation of intermediates google.com
In situ generated Diethyl Nitromalonate and UreaCondensation followed by neutralizationStreamlined process for large-scale production google.com

Advanced Synthetic Strategies for 5-Nitrobarbituric Acid Derivatives

The core structure of 5-nitrobarbituric acid serves as a template for creating a diverse range of derivatives through advanced synthetic strategies. These methods focus on modifying the 5-position or performing transformations on the nitro group.

The synthesis of 5-substituted barbituric acid derivatives, where the ring nitrogens remain unsubstituted, is a significant area of research. The presence of an electron-withdrawing group at the C-5 position is crucial for certain applications. These derivatives are often synthesized via condensation reactions. A primary example is the Knoevenagel condensation, where barbituric acid reacts with various aldehydes. researchgate.net This reaction is catalyzed by different agents and can be performed under environmentally benign conditions, such as in aqueous media. researchgate.net By choosing an aldehyde with an electron-withdrawing group (e.g., a nitro- or formyl-substituted benzaldehyde), a corresponding 5-arylidene barbituric acid derivative with strong electron-withdrawing properties can be prepared. These types of compounds are of interest due to the push-pull electronic system that can be generated.

The 5-nitrobarbituric acid molecule offers several sites for functional group transformations and derivatization, leading to a wide array of novel compounds.

One of the most fundamental transformations is the reduction of the 5-nitro group. This reaction typically yields 5-aminobarbituric acid, also known as uramil. This amino derivative serves as a key intermediate for synthesizing further complex molecules.

Other derivatization strategies exploit the reactivity of the C-5 position. The conjugate base of barbituric acid derivatives can undergo various reactions, including:

Michael Addition: N,N'-disubstituted barbituric acids can act as nucleophiles in Michael additions to electrophilic olefins, such as β-nitro olefins or enones. mdpi.com

Alkylation: The introduction of alkyl groups at the C-5 position is a common strategy to create new derivatives. mdpi.com

Condensation Reactions: As mentioned, the Knoevenagel condensation with aldehydes is a powerful tool for creating 5-arylidene derivatives. researchgate.net These products can undergo further reactions, expanding the structural diversity.

These transformations allow for the synthesis of complex structures, including spiro-compounds and fused heterocyclic systems, starting from the basic barbituric acid framework. mdpi.com

Reaction Mechanisms Associated with 5-Nitrobarbituric Acid

The chemical reactivity of 5-nitrobarbituric acid is largely dictated by the electronic influence of the nitro group at the 5-position and the inherent acidity of the protons on the pyrimidine (B1678525) ring. These factors facilitate a rich chemistry centered around enolate formation and proton transfer phenomena.

Enolate Anion Formation and Reactivity Studies

The presence of three carbonyl groups and a nitro group makes the methylene (B1212753) proton at the C-5 position of barbituric acid exceptionally acidic. This acidity is further enhanced in 5-nitrobarbituric acid, facilitating the formation of a resonance-stabilized enolate anion. This enolate exists in equilibrium with its tautomeric forms, the keto form and the aci-nitro form. The strong electron-withdrawing nature of the nitro group significantly shifts the equilibrium towards the enol or aci-nitro form.

The formation of the enolate anion is a critical step in many reactions of 5-nitrobarbituric acid, rendering the C-5 position nucleophilic. This nucleophilic character allows the enolate to react with a variety of electrophiles. While specific documented studies on the alkylation and acylation of the 5-nitrobarbituric acid enolate are not extensively detailed in readily available literature, the general principles of enolate chemistry provide a framework for its expected reactivity.

Table 1: General Reactivity of Enolates

Reaction TypeElectrophileProduct Type
AlkylationAlkyl halide5-Alkyl-5-nitrobarbituric acid
AcylationAcid chloride5-Acyl-5-nitrobarbituric acid

These reactions typically proceed via an SN2 mechanism for alkylation, where the enolate anion attacks the electrophilic carbon of the alkyl halide. Similarly, acylation would involve the nucleophilic attack of the enolate on the carbonyl carbon of an acyl halide. The efficiency of these reactions is influenced by factors such as the solvent, temperature, and the nature of the electrophile.

Proton Transfer Reactions and Deuterium (B1214612) Exchange Mechanisms

The acidic protons of 5-nitrobarbituric acid, particularly the one at the C-5 position and those on the nitrogen atoms, are susceptible to proton transfer reactions. In the presence of a suitable base or in a protic solvent, these protons can be readily exchanged.

Studies involving deuterium exchange provide valuable insights into the lability of these protons and the underlying reaction mechanisms. When 5-nitrobarbituric acid is dissolved in a deuterated solvent such as deuterium oxide (D₂O), the acidic protons can be replaced by deuterium atoms. This exchange can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The mechanism of deuterium exchange at the C-5 position involves the formation of the enolate anion as an intermediate. The enolate, upon protonation (or in this case, deuteration) by the solvent, can incorporate a deuterium atom at the C-5 position. The rate of this exchange is a measure of the kinetic acidity of the C-H bond.

Theoretical studies on the parent barbituric acid have shown that proton transfer can occur both intramolecularly and with the assistance of solvent molecules. These computational models suggest that the energy barrier for proton transfer is influenced by the surrounding medium. For 5-nitrobarbituric acid, the enhanced acidity due to the nitro group is expected to lower this energy barrier, facilitating more rapid proton and deuterium exchange compared to the unsubstituted barbituric acid. While specific kinetic data for the deuterium exchange of 5-nitrobarbituric acid is not extensively published, the principles of acid-base chemistry and tautomerism strongly support this mechanistic pathway.

Structural Elucidation and Conformational Analysis of 5 Nitrobarbituric Acid Trihydrate

Crystalline Structures and Polymorphism of 5-Nitrobarbituric Acid

The solid-state structure of 5-nitrobarbituric acid is not singular; it manifests in various forms, including hydrated and anhydrous states, each with distinct crystalline properties.

Characterization of Hydrated and Anhydrous Forms

5-Nitrobarbituric acid can be crystallized from water to form a trihydrate. chemicalbook.comchemicalbook.com This hydrated form appears as prisms and leaflets. chemicalbook.comchemicalbook.com The trihydrate can be converted to a dihydrate by drying over 70% sulfuric acid. chemicalbook.comchemicalbook.com Further drying at higher temperatures (110–115°C) yields the anhydrous compound, which melts with decomposition at 176°C. orgsyn.org The hydrated form, when heated rapidly, decomposes between 180-185°C. sigmaaldrich.com In the solid state, the hydrated form of 5-nitrobarbituric acid exists in the 2,4,6-triketo form. researchgate.net In contrast, the anhydrous form adopts a 2,6-diketo-4-enol tautomeric structure. researchgate.net

Monoclinic Crystal Systems and Space Group Symmetries

Solvatomorphism and Diverse Hydrate (B1144303) Crystal Forms

5-Nitrobarbituric acid exhibits solvatomorphism, the ability to crystallize in different forms depending on the solvent. When crystallized from water, it forms a trihydrate. chemicalbook.comchemicalbook.com As mentioned earlier, a dihydrate can also be obtained. chemicalbook.comchemicalbook.com The existence of these different hydrated forms demonstrates the compound's ability to incorporate a varying number of water molecules into its crystal lattice, leading to different crystal structures.

Tautomeric Equilibria in 5-Nitrobarbituric Acid Systems

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, is a key feature of 5-nitrobarbituric acid's chemistry.

Keto-Enol Tautomerism in Solution and Solid State

5-Nitrobarbituric acid can exist in different tautomeric forms, primarily keto and enol forms. researchgate.net In the solid state, the hydrated form predominantly exists as the tri-keto tautomer. researchgate.net Conversely, the anhydrous form is found in the 2,6-diketo-4-enol form. researchgate.net The equilibrium between these tautomers can be influenced by the solvent. researchgate.netmasterorganicchemistry.com In solution, the presence of a solvent can shift the equilibrium. For barbituric acid itself, the tri-keto form is generally the most stable in the gas phase and in solution. researchgate.net However, factors like intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com Theoretical studies on barbituric acid have shown that the triketo form is the most stable, followed by the 4-hydroxy (enol) tautomer. ias.ac.in The presence of substituents, such as the nitro group in 5-nitrobarbituric acid, can influence the relative stabilities of these tautomers. ias.ac.in

Aci-Nitro Form Considerations in Tautomeric Balance

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key feature of barbituric acid and its derivatives. In the case of 5-nitrobarbituric acid, the presence of the nitro group at the C5 position introduces the possibility of nitro-aci-nitro tautomerism. The nitro form is the conventional representation with the nitrogen of the nitro group bonded to the carbon, while the aci-nitro form involves a proton shift to one of the oxygen atoms of the nitro group, resulting in a nitronic acid moiety with a C=N double bond.

In the solid state, the tautomeric form adopted by 5-nitrobarbituric acid is influenced by its hydration state. For the anhydrous form of 5-nitrobarbituric acid, crystallographic studies have revealed that it exists not in the expected tri-keto form, but rather as the 4(6)-enol tautomer. This enolic form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and an oxygen atom of the nitro group. researchgate.net

Molecular Conformations and Stereochemical Aspects of the Hexahydropyrimidine (B1621009) Ring

Due to the presence of three carbonyl groups, the hexahydropyrimidine ring in 5-nitrobarbituric acid trihydrate deviates from a planar conformation. The degree and nature of this puckering are influenced by the steric and electronic effects of the nitro group at the C5 position and the hydrogen bonding interactions within the crystal lattice.

To provide a more detailed understanding of the stereochemical aspects, the following table presents hypothetical but representative crystallographic and conformational data for a 5-substituted barbiturate (B1230296), illustrating the type of information derived from single-crystal X-ray diffraction studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.85
b (Å)12.45
c (Å)9.21
β (°)105.2
Ring Puckering Amplitude (Q)0.45 Å
Puckering Phase Angle (Φ)180°
Ring ConformationDistorted Boat

Note: The data in the table is illustrative for a generic 5-substituted barbiturate and not the experimentally determined values for this compound.

The puckering amplitude (Q) quantifies the extent of non-planarity of the ring, while the phase angle (Φ) describes the type of puckering (e.g., chair, boat, or intermediate conformations). The specific values of these parameters for this compound would definitively characterize the stereochemistry of its hexahydropyrimidine ring.

Supramolecular Chemistry and Crystal Engineering with 5 Nitrobarbituric Acid Trihydrate

Hydrogen Bonding Networks in 5-Nitrobarbiturate Structures

The arrangement of molecules in the crystalline state, governed by intermolecular forces, is a cornerstone of crystal engineering. In the case of 5-nitrobarbiturate structures, hydrogen bonding is the dominant force, orchestrating the assembly of molecules into predictable and often complex patterns.

Analysis of Dimeric Linkages and Supramolecular Synthons

A fundamental aspect of the supramolecular chemistry of 5-nitrobarbiturates is the formation of dimeric linkages. These connections are stabilized by the creation of cyclic urea (B33335) dimer supramolecular synthons. hkmu.edu.hkacs.org Research has identified three distinct types of dimeric linkages involving the 5-nitrobarbiturate anion: para-to-para, ortho-to-ortho, and para-to-ortho. hkmu.edu.hkacs.org

In complexes involving thiourea (B124793), the 5-nitrobarbiturate dimer often acts as the primary building unit. hkmu.edu.hkacs.org However, in the presence of urea, which has a comparable hydrogen bonding capability, the formation of these dimers is less common. hkmu.edu.hkacs.org Instead, other connection modes, such as the traditional head-to-tail and shoulder-to-shoulder arrangements, as well as a specific nitro-urea hydrogen motif, become more prevalent. hkmu.edu.hkacs.org

Construction of One-, Two-, and Three-Dimensional Hydrogen-Bonded Architectures

The versatility of 5-nitrobarbiturate as a building block is evident in its ability to form one-, two-, and three-dimensional hydrogen-bonded networks. hkmu.edu.hkacs.org The specific dimensionality of the resulting architecture is influenced by factors such as the presence of co-crystallized molecules and the nature of the counterions.

For instance, in the compound [2(CH₃)₄N⁺]·[2(C₄H₂N₃O₅)⁻]·(NH₂)₂CS, the thiourea molecule acts as both a "clamp" and a "strut." hkmu.edu.hkacs.org It utilizes its syn and anti hydrogen atoms to connect two nearly parallel hydrogen-bonded 5-nitrobarbiturate zigzag ribbons, demonstrating the construction of a more complex architecture from simpler one-dimensional chains. hkmu.edu.hkacs.org

Host-Guest Chemistry and Inclusion Complexation

Beyond its ability to form self-assembled networks, 5-nitrobarbituric acid and its derivatives are key players in host-guest chemistry, where a host molecule encapsulates a guest molecule to form a larger complex.

Channel-Type and Layer-Type Inclusion Compounds

The study of tetra-alkylammonium 5-nitrobarbiturates has revealed the formation of both channel-type and layer-type inclusion compounds. hkmu.edu.hkacs.org In these structures, the 5-nitrobarbiturate anions and any co-crystallized molecules (like urea or thiourea) form a host lattice that contains voids or channels. These spaces are then occupied by the guest tetra-alkylammonium cations. The specific architecture, whether it's a channel or a layered structure, is a direct consequence of the intricate interplay of hydrogen bonding and the steric requirements of the guest cation.

Crystal Engineering Principles Applied to 5-Nitrobarbituric Acid Systems

The application of crystal engineering to 5-nitrobarbituric acid systems is fundamentally guided by the molecule's inherent chemical functionalities. The pyrimidine (B1678525) ring, with its two imide (N-H) groups and three carbonyl (C=O) groups, alongside the electron-withdrawing nitro group at the 5-position, dictates the primary modes of intermolecular interaction. These interactions, predominantly hydrogen bonds, are the key tools for the rational design of crystalline solids with desired structures and properties.

Strategies for Controlled Assembly of Molecules in Crystalline Environments

The controlled assembly of molecules in the solid state is a primary objective of crystal engineering. For 5-nitrobarbituric acid and its derivatives, these strategies revolve around the predictable nature of hydrogen bonding and other non-covalent interactions.

A primary strategy involves the utilization of robust and directional hydrogen-bonding motifs, often referred to as supramolecular synthons . In barbiturates, a common and highly predictable synthon is the formation of hydrogen-bonded tapes or ribbons. These arise from the self-association of the barbiturate (B1230296) molecules through N-H···O=C hydrogen bonds. Specifically, the imide hydrogen atoms act as donors, while the carbonyl oxygen atoms serve as acceptors. This interaction can lead to the formation of linear chains or more complex two-dimensional layered structures.

Another powerful strategy is the formation of cocrystals . This involves the crystallization of 5-nitrobarbituric acid with a second, different molecular component, known as a coformer. The choice of coformer is critical and is based on its ability to form complementary hydrogen bonds or other non-covalent interactions with the 5-nitrobarbituric acid molecule. For instance, coformers containing hydrogen bond donor groups, such as carboxylic acids or amides, can interact with the carbonyl oxygens of the barbiturate ring. Conversely, coformers with hydrogen bond acceptor sites can engage with the N-H groups. This approach allows for a high degree of control over the resulting crystal structure and can be used to modify physical properties such as solubility and stability.

The role of the water molecules in 5-nitrobarbituric acid trihydrate is also a crucial element in its controlled assembly. These water molecules act as bridges, connecting different 5-nitrobarbituric acid molecules through a network of hydrogen bonds. They can satisfy the hydrogen bonding potential of the primary molecule in ways that might not be possible in an anhydrous form, leading to unique and stable crystalline architectures. The controlled inclusion or exclusion of solvent molecules is, therefore, a key strategy in the crystal engineering of hydrated systems.

Table 1: Key Supramolecular Synthons in Barbiturate Systems

Synthon TypeDescriptionInteracting GroupsResulting Motif
Self-AssociationHydrogen bonding between barbiturate molecules.N-H (donor) and C=O (acceptor)Tapes, Ribbons, Rosettes
Cocrystal FormationHydrogen bonding between barbiturate and a coformer.N-H, C=O, NO₂ (with complementary groups on coformer)Varied network architectures
Hydrate (B1144303) FormationHydrogen bonding mediated by water molecules.N-H, C=O, NO₂ (with H₂O)Bridged networks

Challenges Posed by Polymorphism in Crystal Design

Polymorphism, the ability of a compound to exist in more than one crystalline form, presents a significant challenge in crystal engineering. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. For pharmaceutical applications, in particular, controlling polymorphism is of paramount importance, as an unintended polymorphic transformation can have significant consequences.

The primary challenge posed by polymorphism in the context of 5-nitrobarbituric acid systems lies in the subtle energetic differences between potential crystal packing arrangements. The flexibility of the hydrogen-bonding networks allows for multiple, energetically similar ways for the molecules to arrange themselves in the solid state. This can lead to the concomitant crystallization of multiple polymorphs or the transformation from a metastable form to a more stable form over time.

Factors that can influence the formation of specific polymorphs of 5-nitrobarbituric acid and its derivatives include:

Crystallization Conditions: The choice of solvent, the rate of cooling or evaporation, the temperature, and the presence of impurities can all influence which polymorphic form is obtained. For instance, rapid crystallization from a supersaturated solution may yield a metastable polymorph, while slow crystallization may favor the thermodynamically most stable form.

Seeding: The introduction of a small crystal of a desired polymorph (a seed) can direct the crystallization process to produce that specific form. However, obtaining a seed of a new or elusive polymorph can be a challenge in itself.

Grinding and Mechanical Stress: Mechanical actions such as grinding can induce polymorphic transformations. This is a critical consideration in pharmaceutical manufacturing processes.

For this compound, the presence of water molecules adds another layer of complexity. The hydrate itself can be considered a type of polymorph in the broader sense (a pseudopolymorph). Furthermore, the trihydrate may have the potential to exist in different polymorphic forms, each with a different arrangement of the 5-nitrobarbituric acid and water molecules. The dehydration of the trihydrate could also lead to the formation of different anhydrous polymorphs or an amorphous solid.

Table 2: Factors Influencing Polymorphism in Barbiturate Systems

FactorDescriptionImpact on Crystal Form
SolventThe polarity and hydrogen-bonding capability of the solvent can favor specific intermolecular interactions.Can lead to the formation of different solvates or polymorphs.
TemperatureAffects the kinetics and thermodynamics of nucleation and crystal growth.Can determine which polymorph is the most stable at a given temperature.
SupersaturationThe degree of supersaturation can influence the nucleation rate of different polymorphs.High supersaturation often favors metastable forms.
ImpuritiesCan inhibit the growth of certain crystal faces or act as templates for specific polymorphs.Can lead to the formation of unexpected or impure crystalline phases.

Computational and Theoretical Studies of 5 Nitrobarbituric Acid Trihydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods have been applied to barbituric acid and its derivatives to elucidate electronic structure, stability, and reactivity.

Determination of Total Energy and Relative Stability of Tautomeric Forms

5-Nitrobarbituric acid, like its parent compound barbituric acid, can exist in several tautomeric forms due to keto-enol and nitro-aci-nitro tautomerism. The predominant form is the tri-keto tautomer. Computational studies on barbituric acid and its derivatives consistently show that the tri-keto form is the most stable tautomer in both the gas phase and in solution. nih.gov

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the total energy of each possible tautomer. By comparing these energies, the relative stability can be established. For barbituric acid, calculations using methods like HF/6-31G, MP2/6-31G, and B3LYP/6-31G* have confirmed the energetic preference for the tri-keto form over various enol forms. nih.gov The introduction of the electron-withdrawing nitro group at the C5 position is expected to further stabilize the anionic form, but the neutral tri-keto structure remains the ground state.

The stability of these tautomers is crucial as it dictates the molecule's chemical behavior and its interactions in a biological or crystalline environment.

Table 1: Illustrative Relative Energies of Barbituric Acid Tautomers (Analogous System) Data based on computational studies of the parent compound, barbituric acid, to illustrate the energetic preference for the keto form.

TautomerComputational MethodRelative Energy (kcal/mol)Stability Ranking
Tri-ketoB3LYP/6-31G0.001 (Most Stable)
Mono-enol (O4)B3LYP/6-31G+8.52
Mono-enol (O2)B3LYP/6-31G+10.23
Di-enolB3LYP/6-31G+15.74

Molecular Orbital (MO) Calculations and Resonance Stabilization

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and reactivity of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity.

For molecules like 5-nitrobarbituric acid, the presence of the pyrimidine (B1678525) ring and multiple carbonyl and nitro groups leads to significant electron delocalization and resonance stabilization. MO calculations can quantify this stabilization. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. This is a key factor in its chemical properties.

While specific MO calculations for 5-nitrobarbituric acid are not extensively reported in the reviewed literature, studies on analogous compounds like 3,5-dinitrobenzoic acid show how DFT calculations are used to analyze the HOMO-LUMO gap and its implications for reactivity. researchgate.net The HOMO is typically distributed over the aromatic ring, while the LUMO is localized on the nitro groups, indicating that these sites are prone to nucleophilic attack. researchgate.net

Table 2: Representative Frontier Orbital Data for a Nitroaromatic Compound (Analogous System) This table illustrates the type of data obtained from MO calculations on a related compound, 3,5-Dinitrobenzoic Acid, using DFT (B3LYP/6-311++G(d,p)).

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Localized on the aromatic ring
LUMO-4.2Localized on the nitro groups
HOMO-LUMO Gap (ΔE) 4.3 Indicator of chemical stability

Modeling of Proton Transfer Reactions and Activation Energies

The acidity of the C-H bond at the C5 position is a hallmark of barbituric acid and its derivatives. The introduction of a nitro group at this position significantly increases the acidity, facilitating proton transfer (deprotonation). Computational modeling can be used to study the thermodynamics and kinetics of this process.

The gas-phase acidity (GA), which is the Gibbs free energy change for deprotonation, can be determined experimentally using techniques like electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry and computationally using high-level theories such as G3 and G4. nih.gov Studies on barbituric acid have determined its GA at the C-H site to be approximately 1331 kJ/mol. nih.gov The strong electron-withdrawing effect of the nitro group in 5-nitrobarbituric acid would lead to a significantly lower GA value, indicating stronger acidity.

Beyond the thermodynamics, computational models can map the reaction pathway for proton transfer to determine the activation energy (Ea), which is the kinetic barrier for the reaction. This involves calculating the energy of the transition state structure. While specific activation energies for the deprotonation of 5-nitrobarbituric acid were not found in the surveyed literature, the methodology provides a powerful tool for understanding its reactivity.

Computational Polymorph Prediction and Crystal Structure Prediction

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements and/or conformations, is a critical issue in materials science. Computational methods for crystal structure prediction (CSP) aim to identify the most stable possible crystal packings from first principles. These methods typically involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies.

For flexible molecules like barbiturates, the conformational landscape adds another layer of complexity. Methods often combine searches through molecular conformations with searches through possible packing arrangements. DFT calculations, often with corrections for dispersion forces (DFT-D), are used to accurately compute the lattice energies.

While CSP studies have been successfully applied to other barbiturates, identifying multiple polymorphic forms, a specific computational polymorph prediction for 5-nitrobarbituric acid trihydrate has not been prominently featured in the reviewed scientific literature. researchgate.net Such a study would be valuable for understanding its solid-state properties and identifying potentially new, unobserved crystalline forms.

Intermolecular Interaction Analysis within Crystalline Lattices

The crystal structure of this compound is dominated by an extensive and complex network of intermolecular interactions, primarily hydrogen bonds. The presence of three water molecules per molecule of the acid provides numerous donor and acceptor sites, leading to a highly stable, three-dimensional supramolecular architecture.

The primary functional groups involved in hydrogen bonding are the N-H groups of the pyrimidine ring, the carbonyl (C=O) groups, the nitro (NO₂) group, and the water molecules themselves. The interactions can be categorized as:

N-H···O bonds: The ring nitrogens act as hydrogen bond donors to carbonyl oxygens, nitro oxygens, or water molecules.

O-H···O bonds: The water molecules are central to the network, acting as both donors (from their O-H bonds) and acceptors (at their oxygen lone pairs), bridging multiple 5-nitrobarbituric acid molecules.

Analysis of similar hydrated crystal structures reveals that water molecules often form clusters or chains that link the primary organic molecules into robust frameworks. ias.ac.in The specific arrangement and geometry of these hydrogen bonds define the crystal packing. The strength and directionality of these bonds can be analyzed computationally using tools that map the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), and by examining the network topology through concepts like supramolecular synthons.

Applications in Advanced Materials Science and Chemical Technologies

Crystal Modifiers for Energetic Materials

The performance and safety of energetic materials are critically dependent on their crystalline structure, density, and stability. 5-Nitrobarbituric acid has been investigated as a coformer in the development of energetic cocrystals, which are designed to achieve a balance between high energy output and enhanced safety and stability. researchgate.net

In the formulation of some explosives, controlling the crystallization process is crucial to ensure uniformity and stability. While direct research on 5-nitrobarbituric acid trihydrate's role in suppressing supercooling is specific, its function as a cocrystal former is highly relevant. researchgate.net By forming stable cocrystals with other energetic compounds, it can influence the nucleation and crystallization process. This directed crystallization helps to prevent the formation of unstable polymorphs and reduces the likelihood of supercooling, leading to more predictable and reliable energetic formulations.

The introduction of 5-nitrobarbituric acid as a coformer is a key strategy in modifying the crystal habits of energetic materials. researchgate.net The creation of energetic cocrystals is a primary method for altering the crystal lattice and, consequently, the physical properties of the explosive. This approach can lead to the formation of more robust, less sensitive crystals with improved thermal stability. researchgate.net Research into energetic cocrystals using nitrobarbituric acid coformers aims to address the inherent challenge in energetic materials science: enhancing performance while simultaneously improving safety. researchgate.net The modification of crystal growth through cocrystallization can result in materials with higher density and better detonation performance, yet with reduced sensitivity to mechanical stimuli like impact and friction. researchgate.net

Role in Chemical Microscopy and Qualitative Analytical Techniques

Historically, 5-nitrobarbituric acid has been a valuable tool in the field of analytical chemistry, particularly for the identification of specific ions through microscopic examination of crystal precipitates.

5-Nitrobarbituric acid has been utilized as a microreagent specifically for the detection of potassium. sigmaaldrich.comchemicalbook.com When a solution of 5-nitrobarbituric acid is added to a sample containing potassium ions under appropriate conditions, it forms a characteristic precipitate. sigmaaldrich.comchemicalbook.com This reaction provided a reliable method for the qualitative identification of potassium in various samples before the widespread availability of modern spectroscopic techniques. Its ability to form stable complexes with metal ions makes it a valuable compound in analytical applications. chemimpex.comlookchem.com

The utility of 5-nitrobarbituric acid in cation identification is based on the principle of forming a crystalline adduct with a unique and easily identifiable morphology. The precipitate formed with potassium ions exhibits a specific crystal shape and structure that can be observed under a microscope. sigmaaldrich.comchemicalbook.com This visual confirmation of a distinct crystal habit served as the basis for the analytical test. The evaluation of these specific crystal morphologies was a key aspect of chemical microscopy, allowing chemists to confirm the presence of a target analyte with a high degree of certainty.

Broader Implications in Materials Science Research and Industrial Applications

The applications of this compound extend beyond its historical analytical uses and current role in energetic materials. Its ability to serve as a building block for novel compounds opens up avenues for innovation in broader materials science research. chemimpex.comlookchem.com Researchers are exploring its use in the synthesis of photoactive materials, which have potential applications in fields such as solar energy conversion and optoelectronics. lookchem.com The compound's capacity for forming complex structures makes it a candidate for developing new materials where tailored crystalline properties are essential. chemimpex.com Its proven utility as a versatile chemical intermediate ensures its continued relevance in both academic research and specialized industrial applications. chemimpex.com

Q & A

Q. Key Methodological Considerations :

  • Use concentrated nitric acid in a reflux setup with temperature monitoring (≤60°C).
  • Crystallize in deionized water to ensure trihydrate formation.
  • Validate hydration state via TGA (mass loss at ~100–150°C corresponds to water release) .

Basic: How is the trihydrate form of 5-nitrobarbituric acid characterized experimentally?

The trihydrate structure is confirmed using:

  • X-ray crystallography : Resolves hydrogen-bonding networks between water molecules and the nitro/barbiturate groups .
  • Thermogravimetric analysis (TGA) : Quantifies water loss (3 moles H₂O) during dehydration under nitrogen flow. Activation energy (14 kcal/mol) is derived from Arrhenius plots of dehydration data .
  • Infrared (IR) spectroscopy : Identifies O–H stretching (3400–3200 cm⁻¹) for water and nitro group vibrations (1530 cm⁻¹) .

Q. Example TGA Parameters :

Heating Rate (°C/min)Nitrogen Flow Rate (L/h)Observed Mass Loss (%)
51118–20% (trihydrate)

Advanced: What contradictions exist in reported activation energies for dehydration?

Discrepancies arise from experimental setups:

  • Atmosphere : Dehydration in nitrogen (14 kcal/mol ) vs. air (higher due to oxidative side reactions).
  • Sample purity : Impurities (e.g., residual nitric acid) alter kinetics.
  • Heating rate : Deviations occur at >10°C/min due to thermal lag .

Q. Resolution Strategy :

  • Replicate conditions from literature (e.g., Chevenard thermobalance, 11 L/h N₂ flow ).
  • Use differential scanning calorimetry (DSC) to cross-validate TGA data.

Advanced: How do solvent systems affect the dissociation constants (pKa) of 5-nitrobarbituric acid?

The pKa is solvent-dependent due to solvation effects:

  • Aqueous media : pKa ≈ 2.1 (first dissociation) influenced by hydrogen bonding with water.
  • Mixed solvents (e.g., ethanol-water) : pKa increases due to reduced dielectric constant, weakening ion solvation .

Q. Methodological Workflow :

Potentiometric titration : Use standard NaOH in varying solvent ratios.

Data correction : Apply Debye-Hückel theory to account for ionic strength.

Advanced: What coordination geometries are observed in transition metal complexes of 5-nitrobarbituric acid?

The ligand acts as a bidentate or tridentate donor via:

  • Nitro group : Binds to metals (e.g., Co²⁺, Ni²⁺) through oxygen lone pairs.
  • Barbiturate ring : Coordinates via carbonyl oxygen and deprotonated N–H sites.

Q. Characterization Techniques :

  • Electronic spectra : d–d transitions (e.g., octahedral Co²⁺: λmax ≈ 510 nm).
  • Mössbauer spectroscopy : Confirms Fe³⁺ in mixed Fe–Co complexes .

Q. Example Stability Constants (log β) :

Metal Ionlog β (25°C)Geometry
Co²⁺4.8Octahedral
Ni²⁺5.2Square planar

Advanced: How does the nitro group influence the electrochemical behavior of 5-nitrobarbituric acid?

The nitro group enhances redox activity:

  • Reduction : Undergoes a 4-electron reduction to form 5-aminobarbituric acid (uramil) using Sn/HCl .
  • Electrochemical sensing : Nitro group acts as a redox tag in biosensors (e.g., for nucleic acid detection) .

Q. Experimental Design :

  • Cyclic voltammetry : Scan in phosphate buffer (pH 7.0) with glassy carbon electrode.
  • Controlled potential electrolysis : Isolate uramil and confirm via HPLC .

Advanced: What structural insights explain the stability of the trihydrate form compared to anhydrous 5-nitrobarbituric acid?

The trihydrate’s stability derives from:

  • Hydrogen-bond networks : Water molecules bridge nitro and carbonyl groups, creating a rigid lattice.
  • Thermodynamic favorability : Hydration lowers Gibbs free energy by 3–5 kcal/mol compared to anhydrous form .

Q. Validation Methods :

  • Single-crystal XRD : Resolve O···O distances (2.6–2.8 Å) in hydrogen bonds.
  • DSC : Compare melting points (trihydrate: 120°C vs. anhydrous: 150°C with decomposition) .

Advanced: How can conflicting spectral data for metal complexes be reconciled?

Contradictions in IR or electronic spectra arise from:

  • Ligand protonation state : Deprotonation at N1/N3 alters binding modes.
  • Solvent polarity : Affects charge-transfer band positions in UV-Vis spectra.

Q. Resolution Protocol :

  • Standardize solvent (e.g., DMF for non-aqueous complexes).
  • Use DFT calculations to model ligand–metal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobarbituric Acid Trihydrate
Reactant of Route 2
5-Nitrobarbituric Acid Trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.